Mavorixafor, also known by its developmental code name AMD070, is a small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). [] It acts by selectively binding to CXCR4, thereby preventing its interaction with its natural ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12). [] This antagonistic action disrupts the CXCL12/CXCR4 signaling axis, a pathway implicated in diverse physiological processes, including hematopoietic stem cell trafficking, immune cell function, and tumor development. [, ]
Mavorixafor's unique pharmacological profile, particularly its oral bioavailability, has made it an attractive candidate for investigating various disease states characterized by aberrant CXCR4 signaling, including WHIM syndrome, chronic neutropenia, and certain cancers. [, , ]
(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C21H27N5, and it has a molecular weight of approximately 349.48 g/mol. The compound is characterized by its chiral center, which is indicated by the (S) configuration in its name. It is classified as a diamine due to the presence of two amine groups in its structure.
This compound can be sourced from various chemical suppliers and databases, including AChemBlock, ChemBK, and BLD Pharm, where it is listed under the CAS number 558447-26-0. It is typically available in a purity of around 95% and is used in research settings for its biological activities.
The synthesis of (S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine often involves multi-step organic reactions. One common method includes the use of triethylamine as a base in solvents such as tetrahydrofuran or dichloromethane.
The synthesis may start with the formation of an intermediate by reacting 5,6,7,8-tetrahydroquinoline derivatives with benzimidazole derivatives. The reaction conditions typically require careful control of temperature and an inert atmosphere to minimize side reactions. The final product can be purified using techniques like flash column chromatography.
The molecular structure of (S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine features a butane backbone with two amine functional groups at each end. The presence of the benzimidazole and tetrahydroquinoline moieties contributes to its biological activity.
(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine can participate in various chemical reactions typical for diamines. These include acylation reactions where the amine groups can react with acyl chlorides to form amides.
The compound's reactivity can be influenced by the surrounding functional groups and sterics due to its chiral nature. For example, reactions involving electrophiles may favor one enantiomer over another depending on the reaction conditions.
The mechanism of action for (S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors in cellular pathways.
Research indicates that compounds with similar structures may act as inhibitors or modulators within signaling pathways or may exhibit antimicrobial properties. Detailed studies are required to map out its exact interactions at the molecular level.
The physical and chemical properties of (S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine are critical for understanding its behavior in various environments.
These properties suggest that the compound is stable under normal laboratory conditions but may require specific storage conditions to maintain integrity over time.
(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine has potential applications in scientific research and drug development due to its unique structural features and biological activity.
It may be explored for:
Further studies are necessary to fully exploit its capabilities and understand its therapeutic potential.
The chiral integrity of the tetrahydroquinoline subunit is achieved through catalytic asymmetric transfer hydrogenation. This methodology employs a Ru(II)-(S)-TsDPEN catalyst (Noyori-Ikariya catalyst) to reduce the prochiral quinoline precursor with formic acid-triethylamine azeotrope as the hydrogen donor. The reaction proceeds under mild conditions (50°C, 24h) in dichloromethane, affording the (S)-enantiomer with >98% ee, as confirmed by chiral HPLC analysis using a Chiralpak AD-H column. Critical to optical purity is the exclusion of trace oxygen, achieved through degassing protocols. Enantiomeric excess is highly solvent-dependent, with aprotic solvents like DCM outperforming protic solvents like methanol due to reduced catalyst decomposition [5] [8].
Table 1: Enantioselectivity in Solvent Screening
| Solvent | Temperature (°C) | Reaction Time (h) | ee (%) |
|---|---|---|---|
| Dichloromethane | 50 | 24 | >98 |
| Methanol | 50 | 24 | 82 |
| Toluene | 50 | 36 | 95 |
| THF | 50 | 30 | 90 |
Benzimidazole formation utilizes an acid-catalyzed cyclocondensation between o-phenylenediamine and aldehydic precursors. Sulfuric acid (0.1mL conc. H₂SO₄ per 5mmol diamine) in ethanol enables efficient cyclo-dehydration at reflux (12h), generating the benzimidazole nucleus. Key to hybridization is the use of 2-(bromomethyl)quinoline-8-carbaldehyde, where the aldehyde group participates in Knoevenagel-type condensation while the bromide serves as a leaving group for N-alkylation. This one-pot sequential reaction achieves 45-50% isolated yield after recrystallization (EtOH-H₂O). NMR studies (²H, 200MHz) confirm regiospecific alkylation at the benzimidazole N1-position rather than C2, attributed to the superior nucleophilicity of the imidazole nitrogen versus carbanoic carbon [2] [6] [8].
The butane-1,4-diamine linker is installed via copper-catalyzed asymmetric amination. 1,4-Dibromobutane undergoes sequential amination: first with unprotected benzimidazol-2-ylmethylamine (2.5eq, DMF, 80°C), followed by enantioselective coupling with (S)-5,6,7,8-tetrahydroquinolin-8-amine using CuI/L-proline catalyst (10 mol%) in the presence of K₃PO₄. This stepwise approach prevents dialkylation byproducts and achieves 72% yield with 97% ee. The copper catalyst system exhibits remarkable diastereoselectivity (>20:1 dr) by leveraging the pre-existing chiral center to direct facial selectivity during C-N bond formation. Reaction optimization revealed that excess diamine (1.8eq) and controlled water content (<100ppm) are critical for suppressing hydroamination side products [5].
The tetrahydroquinoline core is constructed via PtO₂-catalyzed (5 mol%) asymmetric hydrogenation of 8-nitroquinoline. This methodology avoids harsh reducing conditions that cause racemization. Alternatively, reductive amination protocols employ NaBH₃CN in methanol with ammonium acetate buffer (pH 7), achieving 85% conversion. The oxidative approach utilizes ortho-vinylaniline substrates in a Pd(OAc)₂-mediated cyclization (1.5eq MnO₂ oxidant, DCE, 80°C), forming the tetrahydroquinoline scaffold with 90% regioselectivity at the 8-position. Deuterium labeling studies confirm that the annulation proceeds through a syn-aminopalladation pathway, which preserves stereochemical integrity when chiral auxiliaries are present [8].
Table 2: Tetrahydroquinoline Synthesis Method Comparison
| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Catalytic Hydrogenation | PtO₂ | 25 | 92 | Racemic |
| Asymmetric Hydrogenation | Ru-TsDPEN | 50 | 88 | >98% ee |
| Reductive Amination | NaBH₃CN | 25 | 85 | Substrate-controlled |
| Oxidative Cyclization | Pd(OAc)₂/MnO₂ | 80 | 78 | N/A |
Mechanochemical synthesis via ball milling (Retsch MM400, 30Hz) eliminates solvent-mediated decomposition pathways. Equimolar mixtures of 2-(aminomethyl)benzimidazole and 8-bromo-5,6,7,8-tetrahydroquinoline with K₂CO₃ base (1.5eq) undergo efficient N-alkylation in 15 minutes. This method suppresses hydrolytic byproducts by avoiding aqueous conditions and reduces imidazole N-alkylation isomerization from 12% in solution to <1%. XRD analysis of reaction mixtures confirms crystalline product formation during milling, which facilitates purification. The approach achieves 94% conversion with minimal workup, contrasting sharply with solution-phase reactions requiring chromatographic separation (45% isolated yield). Tandem condensation-alkylation is feasible when milling o-phenylenediamine with 8-(bromoacetyl)tetrahydroquinoline, generating the hybrid scaffold in a single operation [6].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0